molecular formula C13H14FNO B2958099 1-(3-Fluoro-3-phenylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 2196016-71-2

1-(3-Fluoro-3-phenylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2958099
CAS No.: 2196016-71-2
M. Wt: 219.259
InChI Key: JCAZSBZVLUNEQV-UHFFFAOYSA-N
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Description

1-(3-Fluoro-3-phenylpyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-3-phenylpyrrolidin-1-yl)prop-2-en-1-one typically involves the condensation of a fluorinated pyrrolidine derivative with an appropriate aldehyde or ketone. One common method starts with the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine, which is then vinylated with vinylmagnesium bromide to afford the desired allylic amine. This amine can be further modified through reductive amination with various aldehydes to produce the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-3-phenylpyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.

    Substitution: The fluorine atom and phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-Fluoro-3-phenylpyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-3-phenylpyrrolidin-1-yl)prop-2-en-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of a fluorine atom and a phenyl group on the pyrrolidine ring enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

1-(3-fluoro-3-phenylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-2-12(16)15-9-8-13(14,10-15)11-6-4-3-5-7-11/h2-7H,1,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAZSBZVLUNEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)(C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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